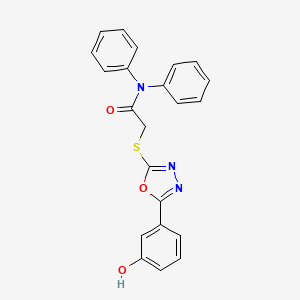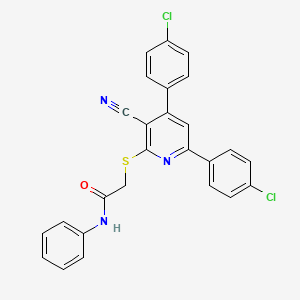
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid ist eine komplexe organische Verbindung, die zur Klasse der Pyridinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter Chlorphenyl-, Cyanopyridinyl- und Phenylacetamid-Einheiten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid erfolgt typischerweise in mehreren Schritten. Ein gängiger Syntheseweg umfasst die Reaktion von 4-Chlorbenzaldehyd mit 4-Chloracetophenon in Gegenwart von Ammoniumacetat und Ethylcyanacetat, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann weiteren Reaktionen unterzogen, die Thiolierung und Acylierung umfassen, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie kontinuierliche Flussreaktoren und automatisierte Synthese kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.
Substitution: Halogenatome in den Chlorphenylgruppen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung können eingesetzt werden.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle.
Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen aufgrund seiner einzigartigen chemischen Struktur.
Industrie: In der Entwicklung fortschrittlicher Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihr, an verschiedenen Interaktionen teilzunehmen, darunter Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte. Diese Interaktionen können biologische Pfade und zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
2-((4,6-Bis(4-chlorphenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamid ist aufgrund seiner Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C26H17Cl2N3OS |
|---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-19-10-6-17(7-11-19)22-14-24(18-8-12-20(28)13-9-18)31-26(23(22)15-29)33-16-25(32)30-21-4-2-1-3-5-21/h1-14H,16H2,(H,30,32) |
InChI-Schlüssel |
HCKXWCZMJLQEDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


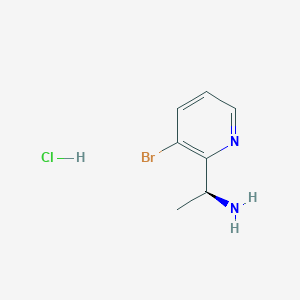
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

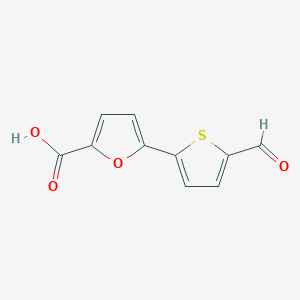
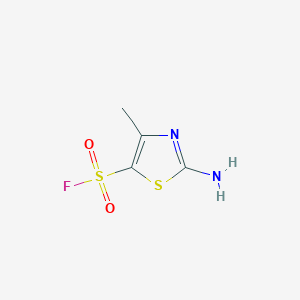

![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
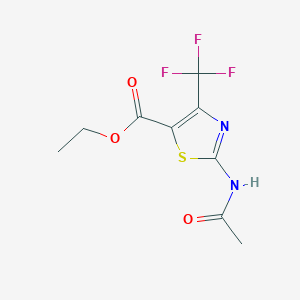

![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
